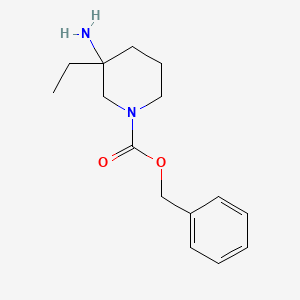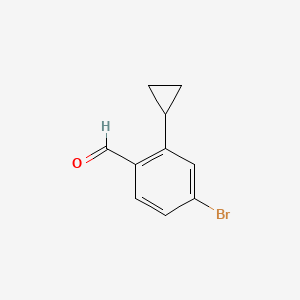![molecular formula C20H31NO3S B6604944 2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane CAS No. 2763755-15-1](/img/structure/B6604944.png)
2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane, or MBSAOH, is a bicyclic organic compound that is used in a variety of scientific research applications. It is synthesized using a specific method and has a range of biochemical and physiological effects that make it useful in lab experiments.
Applications De Recherche Scientifique
MBSAOH has a range of scientific research applications. It is used in the synthesis of various compounds, such as drugs, pesticides, and other organic compounds. It is also used as an intermediate in the synthesis of other compounds, such as amino acids and peptides. Additionally, it is used in the synthesis of polymers, such as polyesters and polyamides, and in the synthesis of dyes and pigments.
Mécanisme D'action
MBSAOH acts as an electron donor in the Suzuki coupling reaction. It donates electrons to the palladium catalyst, which then activates the organic halide, allowing it to react with the organoboron compound. The palladium catalyst then reduces the organic halide, forming the desired product.
Biochemical and Physiological Effects
MBSAOH has a range of biochemical and physiological effects. It is used in the synthesis of various drugs, such as antifungal and anti-inflammatory drugs, and has been found to have antibacterial, antifungal, and anti-inflammatory properties. Additionally, it has been found to have an effect on the metabolism of fatty acids, and has been found to have an effect on the activity of the enzyme cytochrome P450.
Avantages Et Limitations Des Expériences En Laboratoire
MBSAOH has several advantages for use in lab experiments. It is easy to synthesize, and the reaction can be carried out quickly and at a relatively low temperature. Additionally, it is a relatively inexpensive compound, and it is not toxic or hazardous. However, it has some limitations, such as the fact that it is not very soluble in water, and it can be difficult to purify after the reaction is complete.
Orientations Futures
There are several potential future directions for the use of MBSAOH. It could be used in the synthesis of more complex compounds, such as proteins and DNA. Additionally, it could be used in the development of new drugs and pesticides, as well as in the development of new materials, such as polymers and dyes. Additionally, it could be used in the development of new catalysts, such as enzymes, for use in various reactions. Finally, it could be used in the development of new methods for the synthesis of organic compounds, such as the Suzuki coupling reaction.
Méthodes De Synthèse
MBSAOH is synthesized through a process known as the Suzuki coupling reaction, which is a type of organic reaction. The reaction involves the coupling of an organic halide, such as an alkyl halide, and an organoboron compound using a palladium catalyst. The reaction is usually performed in a basic medium, such as aqueous potassium carbonate or sodium hydroxide, and is typically carried out at a temperature of 100-200°C.
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfonyl-4-octoxy-2-azabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3S/c1-3-4-5-6-7-8-13-24-20-14-18(15-20)21(16-20)25(22,23)19-11-9-17(2)10-12-19/h9-12,18H,3-8,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGOSVOYWFLYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)

![2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6604885.png)
![dimethyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine trihydrochloride](/img/structure/B6604890.png)

![(5-bromo-2-methoxyphenyl)(imino){[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]methyl}-lambda6-sulfanone](/img/structure/B6604911.png)
![4-(2,2-difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604929.png)
![4-methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604932.png)
![2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6604937.png)
![2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6604940.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604946.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,3,3,3-pentafluoropropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604947.png)
